N-(2-furylmethyl)-3,5-dimethyl-N-2-pyridinyl-1-benzofuran-2-carboxamide
Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions, starting from simpler precursors. For instance, the synthesis of related compounds involves condensation reactions, employing starting materials such as salicylaldehyde derivatives and ethyl bromoacetate, followed by hydrolysis and amidation processes. These methods highlight the intricate approaches needed to construct such multifaceted molecules, emphasizing the importance of reaction conditions and the selection of appropriate catalysts and reagents for achieving high yields and purity (Abedinifar et al., 2018).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple heterocycles that contribute to its complex topology. For instance, crystal structure analyses of similar N-pyridinylmethyl benzamide derivatives reveal the orientations of pyridine and benzene rings, providing insights into potential intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence its reactivity and physical properties (Artheswari et al., 2019).
Chemical Reactions and Properties
Compounds containing benzofuran and pyridine rings participate in a variety of chemical reactions, reflecting their rich chemistry. For example, furylmethyl and pyridinyl groups can undergo transformations under acidic conditions, leading to the formation of new heterocyclic systems. This reactivity is pivotal for further derivatization or functionalization of the molecule (Stroganova et al., 2016).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-3,5-dimethyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-14-8-9-18-17(12-14)15(2)20(26-18)21(24)23(13-16-6-5-11-25-16)19-7-3-4-10-22-19/h3-12H,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLNPMOCQJNWNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)N(CC3=CC=CO3)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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